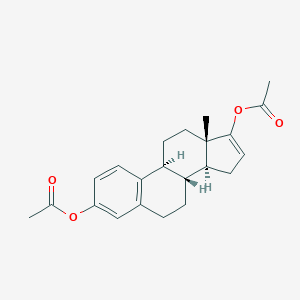

Estra-1,3,5(10),16-tetraene-3,17-diol diacetate

Description

Properties

IUPAC Name |

(3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O4/c1-13(23)25-16-5-7-17-15(12-16)4-6-19-18(17)10-11-22(3)20(19)8-9-21(22)26-14(2)24/h5,7,9,12,18-20H,4,6,8,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJNGUPMJAHAND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30942782 | |

| Record name | Estra-1(10),2,4,16-tetraene-3,17-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20592-42-1 | |

| Record name | Estra-1,3,5(10),16-tetraene-3,17-diol diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020592421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrone enol diacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Estra-1(10),2,4,16-tetraene-3,17-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Estrone Enol Diacetate

Strategies for Carbon–Carbon Bond Formation Leading to Enol Diacetate Derivatives

While estrone (B1671321) enol diacetate is typically formed after the core steroidal skeleton is established, its enol acetate (B1210297) functionality is a powerful tool for initiating further carbon-carbon bond-forming reactions. The related enolates and silyl (B83357) enol ethers, which can be generated from enol acetates, are crucial nucleophiles in modern synthetic chemistry.

Key strategies include:

Alkylation of Enolates: The controlled generation of enolates from the corresponding enol acetates allows for selective alkylation. By reacting an enol acetate with an organolithium reagent like methyllithium, a specific enolate can be formed, which can then be alkylated at the α-position. This approach provides a pathway to introduce substituents at positions adjacent to the original carbonyl group, offering a route to novel steroid derivatives. researchgate.net

Transition Metal-Catalyzed Cross-Coupling: Enol derivatives are excellent substrates for transition metal-catalyzed cross-coupling reactions. While the enol acetate itself is less commonly used, it can be converted to a more reactive enol triflate. This allows for powerful C-C bond-forming reactions such as the Suzuki, Stille, and Heck couplings, which are instrumental in modern organic synthesis for creating complex molecular architectures. nih.govmdpi.com

Palladium-Catalyzed Allylic Alkylation: The Tsuji-Trost reaction represents a significant method for C-C bond formation. In steroid synthesis, palladium-catalyzed asymmetric allylic alkylation of ketone enolates can be used to construct chiral quaternary carbon centers, a common challenge in the synthesis of complex natural products. mdpi.com

Cycloaddition Reactions: The fundamental carbon framework of steroids is often constructed using powerful C-C bond-forming cycloadditions. The Diels-Alder reaction, for instance, has been a cornerstone in the total synthesis of estrone, allowing for the convergent assembly of the polycyclic core. cdnsciencepub.comacs.org Similarly, the Pauson-Khand reaction, which involves an alkene, an alkyne, and a cobalt catalyst, can be employed to construct new five-membered rings onto the steroid scaffold, with estrone derivatives serving as the alkene component. helsinki.fi

Stereoselective and Regioselective Synthesis Approaches

The complex, three-dimensional structure of steroids demands precise control over the stereochemistry and regiochemistry of reactions. The synthesis of estrone enol diacetate and its derivatives is no exception.

The formation of a specific enol acetate from a ketone with multiple possible enolization sites is a significant challenge. In estrone, while the C17-ketone is the primary site for enolization to the Δ¹⁶-enol acetate, other positions could potentially react.

Kinetic vs. Thermodynamic Control: The enol acetylation of steroidal ketones can lead to a mixture of regioisomeric enol acetates. The product distribution is dependent on the reaction conditions. Kinetically controlled conditions (low temperature, strong non-nucleophilic base) favor the formation of the less substituted enol acetate, while thermodynamically controlled conditions (higher temperature, weaker base) favor the more stable, more substituted enol acetate. researchgate.net

Regioselective A-Ring Functionalization: The enol acetate moiety can be used to direct reactions on other parts of the steroid. A notable example is the direct iodination of estrone. Using a system of iodine and copper(II) acetate in acetic acid, the reaction proceeds regioselectively to yield 2-iodoestrone enol acetate in high yield (90%). rsc.org This method provides a convenient route to A-ring halogenated estrogens, which are valuable synthetic intermediates. rsc.org

| Reaction | Reagents | Position of Functionalization | Product | Yield | Reference |

|---|---|---|---|---|---|

| Iodination | Iodine, Copper(II) acetate, Acetic acid | C-2 | 2-Iodoestrone enol acetate | 90% | rsc.org |

| Bromination | Na⁷⁷Br, H₂O₂, Acetic acid | C-16α | 16α-[⁷⁷Br]-bromo-intermediate | 68-72% (conversion) | nih.gov |

The rigid, polycyclic structure of estrone contains multiple stereocenters, and maintaining or creating the correct stereochemistry is paramount during synthesis.

Influence of the Steroid Nucleus: The existing stereochemistry of the steroid framework often directs the approach of incoming reagents. For example, reductions of the C17-ketone or additions to the Δ¹⁶ double bond are influenced by the steric hindrance imposed by the angular methyl group at C18.

Stereoselective Reductions: Estrone enol diacetate is a precursor for compounds like 16α-bromoestradiol. nih.gov The synthesis involves bromination of the enol diacetate followed by reduction of the C17-carbonyl. This reduction step can produce a mixture of the 17β-estradiol (the desired epimer) and the 17α-estradiol epimer, which must be separated, typically by HPLC. nih.gov The development of stereoselective reducing agents is crucial to improve the efficiency of such syntheses. For instance, in the synthesis of estriol (B74026) derivatives, the stereoselective reduction of a 16α-hydroxy-17-keto steroid is a key step, with specific reagents like sodium triacetoxyborohydride (B8407120) being employed to achieve high diastereoselectivity for the 17β-alcohol. google.com

Stereocontrolled Additions: The nitration of steroidal enol acetates with trifluoroacetyl nitrate (B79036) has been shown to proceed in a stereocontrolled manner, providing access to various steroidal nitro ketones. researchgate.net

Catalyst Systems for Enol Diacetate Formation

Catalysis is fundamental to the efficient and selective synthesis of enol esters. Both acid and metal-based catalysts play significant roles.

Acid catalysis is the most common method for preparing enol acetates from ketones.

Brønsted Acids: Strong Brønsted acids such as p-toluenesulfonic acid are frequently used to catalyze the reaction between a ketone and an acetylating agent like acetic anhydride (B1165640) or isopropenyl acetate. google.com The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the formation of the enol or its acetate.

Lewis Acids: Lewis acids like boron trifluoride etherate (BF₃·Et₂O) and tin tetrachloride (SnCl₄) are powerful catalysts in steroid chemistry. nih.govresearchgate.net While their primary application might be in other transformations like cycloadditions or rearrangements, their ability to coordinate to carbonyl oxygens is the same principle that drives enol ether and enol ester synthesis. nih.govacs.org In some cases, Lewis acid additives can lead to reactions at lower temperatures and with improved yields and purity. acs.org

| Catalyst | Reaction Type | Substrate/Reagents | Key Outcome | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid | Enol Acetylation | 20-Ketosteroid / Isopropenyl acetate, Acetic anhydride | Formation of enol diacetate | google.com |

| BF₃·Et₂O | Baeyer-Villiger Oxidation | Estrone derivatives / H₂O₂ | Regioselective oxidation to lactones | researchgate.net |

| SnCl₄ | Polyene Cyclization | Polyene precursors | Formation of trans-decaline core | nih.gov |

| Mg(ClO₄)₂·6H₂O | Hydrodifluoroalkylation (via silyl enol ether) | Alkenes / Difluoroenoxysilanes | Acts as a hidden Brønsted acid catalyst | d-nb.info |

While less common for the direct synthesis of enol acetates from ketones, transition metal catalysis is indispensable for the synthesis and transformation of related enol derivatives, such as silyl enol ethers and enolates. nih.govumich.edu

Palladium (Pd) Catalysis: Palladium catalysts are exceptionally versatile. For example, palladium(II) acetate has been used to facilitate the conversion of a trimethylsilyl (B98337) enol ether of an estrone derivative into a Δ¹⁵-17-keto steroid, a key step in the synthesis of certain estriol precursors. google.com Furthermore, palladium-catalyzed intramolecular alkenylation of enolates is a sophisticated strategy for forming spirocyclic steroid skeletons. nih.govumich.edu

Copper (Cu) Catalysis: Copper-based reagents are also prominent. As mentioned, a copper(II) acetate-iodine system enables the regioselective iodination of estrone at the C-2 position via its enol acetate. rsc.org In more advanced syntheses, copper-catalyzed asymmetric conjugate additions are employed to prepare chiral silyl enol ethers with high enantioselectivity, which are then carried forward to build complex steroidal structures. nih.govumich.edu

Rhodium (Rh) Catalysis: Rhodium complexes are effective for C-H activation and the synthesis of dienes. Rh(III) catalysts have been used to synthesize alkenylated enol-carbamates, demonstrating their utility in functionalizing enol derivatives. rsc.org

Derivatization from Estrone and Related Steroids

The most direct methods for synthesizing estrone enol diacetate involve the chemical modification of estrone and its derivatives. These reactions focus on the formation of the enol diacetate structure from the steroidal ketone.

The conversion of estrone to estrone enol diacetate is typically achieved through acid-catalyzed acetylation. One established method involves reacting estrone with an excess of isopropenyl acetate, which serves as both the acetylating agent and the solvent. The reaction is driven to completion by using a catalyst, such as p-toluenesulfonic acid, and heating the mixture to reflux. Azeotropic removal of acetone, a byproduct of the reaction, helps to shift the equilibrium towards the formation of the diacetate product, leading to high conversion rates. A similar approach utilizes concentrated sulfuric acid in isopropenyl acetate, heating the mixture to boiling and distilling off byproducts to drive the reaction forward. google.com

The enol diacetate functionality can also be introduced as part of a multi-step sequence. For example, in the synthesis of radiolabeled estrogens, estrone is first converted to its enol acetate, which then serves as a precursor for further modifications like bromination. nih.gov In some cases, the reaction with an acetylating agent can lead to different products depending on the conditions. For instance, reacting estrone with iodine and copper(II) acetate in acetic acid results in the formation of 2-iodoestrone enol acetate, demonstrating a combined iodination and enol acetylation process. rsc.org

| Method | Reagents | Catalyst | Key Conditions |

|---|---|---|---|

| Acid-Catalyzed Esterification | Estrone, Isopropenyl Acetate | p-Toluenesulfonic acid | Reflux, Azeotropic removal of acetone. |

| Acid-Catalyzed Acetylation | Estrone, Isopropenyl Acetate | Concentrated H₂SO₄ | Boiling, Distillation of byproducts. google.com |

Estrone, the direct precursor to estrone enol diacetate, is naturally synthesized from androgenic steroids. wikipedia.org The primary pathway involves the conversion of androstenedione (B190577) to estrone. wikipedia.orgdpcweb.com This transformation is catalyzed by the enzyme aromatase (also known as cytochrome P450 19A1). wikipedia.orgpsu.edu This crucial biochemical reaction occurs in various tissues, including the gonads and adipose tissue. wikipedia.org

The synthesis of androgens themselves originates from cholesterol. wikipedia.org Through a series of enzymatic steps, cholesterol is converted to pregnenolone (B344588) and then to dehydroepiandrosterone (B1670201) (DHEA). dpcweb.com DHEA can then be converted to androstenedione, which is the immediate substrate for aromatase to produce estrone. dpcweb.commdpi.com Therefore, the biosynthetic pathway from androgens provides a natural route to obtaining the necessary estrone precursor for the subsequent chemical synthesis of estrone enol diacetate.

Total Synthesis Strategies Involving Enol Diacetate Intermediates

While derivatization from naturally sourced steroids is common, total synthesis provides an alternative route to complex steroids. Some of these strategies utilize enol diacetate intermediates. For example, a Diels-Alder strategy can be employed to construct the core ABC ring system of the steroid in one step. Following the initial cyclization, a key step involves the aromatization of the A-ring. This is often achieved through hydrogenolysis over a palladium-on-carbon catalyst. Subsequent treatment with acetic anhydride in pyridine (B92270) then installs the enol diacetate groups, yielding the protected steroid intermediate. This approach demonstrates the utility of the enol diacetate as a stable, protected form of the A-ring phenol (B47542) and D-ring enol during a complex total synthesis.

Isotopic Labeling in Synthesis for Mechanistic and Analytical Studies

Isotopically labeled estrogens are indispensable tools for studying estrogen metabolism, mechanisms of action, and for use as internal standards in quantitative analysis. psu.edu The synthesis of labeled estrone enol diacetate or its precursors can be achieved using various methods to incorporate isotopes like deuterium (B1214612) and tritium (B154650).

Deuterium-labeled estrone derivatives are synthesized to gain insight into the mechanisms of estrogen-induced DNA damage and for metabolic studies. sigmaaldrich.comcolab.ws A key method for regioselective deuterium labeling at the 1-position of estrone involves an acid-catalyzed exchange reaction. sigmaaldrich.com This is effectively achieved using deuterated trifluoroacetic acid (CF3COOD), often with t-butyl alcohol as a catalyst. sigmaaldrich.comcolab.ws This technique is considered economical and straightforward. sigmaaldrich.com

Other methods for deuterium incorporation have also been explored. Base-catalyzed deuteration using reagents like sodium deuteroxide (NaOD) can be employed. psu.edu Transition metal catalysts, such as palladium on carbon (Pd/C) with deuterium gas (D2), can also be used. psu.edu However, the choice of solvent is critical in transition metal-catalyzed reactions; for instance, using ethyl acetate can lead to the reduction of the aromatic ring in addition to deuteration. psu.edupsu.edu Microwave irradiation has been investigated as a way to significantly reduce reaction times for deuteration compared to traditional heating methods. psu.edu

Tritium (³H) is another hydrogen isotope used for labeling estrogens for analytical and mechanistic studies. psu.edu The synthesis of tritiated estrogens can be accomplished through several methods. One common approach is catalytic reduction of an unsaturated precursor with tritium gas. Another method involves the reduction of a halogenated precursor, where the halogen atom is replaced with a tritium atom. These labeling techniques provide the high specific activity often required for sensitive biological assays and receptor-binding studies. nih.gov

Chemical Reactivity and Transformation of Estrone Enol Diacetate

Electrophilic Reactions of the Enol Diacetate Moiety

The enol diacetate functionality in estrone (B1671321) enol diacetate is susceptible to attack by electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions are crucial for introducing diverse functional groups into the steroid nucleus.

Electrophilic Fluorination and Halogenation Reactions

Electrophilic fluorination of steroidal enol esters is a significant method for synthesizing fluorinated steroids, many of which are marketed pharmaceuticals. nih.govresearchgate.net Kinetic studies on the fluorination of steroid enol acetates, including testosterone (B1683101) enol diacetate, have been conducted using various electrophilic N-F reagents like Selectfluor™. nih.govresearchgate.networktribe.comresearchgate.net These studies aim to provide quantitative information on the fluorination process at specific positions on the steroid skeleton. nih.govresearchgate.net The reaction of enol esters with Selectfluor™ is a common method for producing α-fluoroketones under mild conditions. strath.ac.uk For instance, the fluorination of progesterone (B1679170) enol acetate (B1210297) with Selectfluor™ yields a mixture of α- and β-isomers. researchgate.netresearchgate.net

Similarly, halogenation reactions using electrophilic halogenating agents can be performed. For example, the bromination of estrone enol diacetate is a key step in the synthesis of 16α-[⁷⁷Br]-bromoestradiol-17β. nih.govillinois.edu This reaction is typically carried out using reagents like N-bromosuccinimide (NBS) or a combination of Na⁷⁷Br and hydrogen peroxide-acetic acid. nih.gov The acetic acid solvent plays a role in protonating the enol acetate, which directs the electrophilic bromine to the α-face of the steroid. The regioselectivity of these halogenations can be influenced by the substituents on the steroid core. nih.govnih.gov

Table 1: Electrophilic Fluorination of Steroid Enol Acetates

| Steroid Enol Acetate Derivative | Electrophilic Fluorinating Reagent | Product(s) | Yield (%) | Reference |

| Progesterone enol acetate | Selectfluor™ | 6α- and 6β-fluoroprogesterone | 96 (total) | researchgate.netresearchgate.net |

| Testosterone enol diacetate | Selectfluor™ | 6-fluorotestosterone derivatives | 69-78 (total for both isomers) | nih.govresearchgate.net |

| Cholestenone enol acetate | Selectfluor™ | 6-fluorocholestenone derivatives | 69-78 (total for both isomers) | nih.govresearchgate.net |

| Hydrocortisone enol tetraacetate | Selectfluor™ | 6-fluorohydrocortisone derivatives | 69-78 (total for both isomers) | nih.govresearchgate.net |

Mechanistic Studies of Electrophilic Additions

The mechanism of electrophilic additions to enol acetates has been a subject of detailed investigation. For electrophilic fluorination using N-F reagents, kinetic studies and Hammett correlations support an SN2-type mechanism for fluorine transfer, rather than a single-electron transfer (SET) process. nih.gov The moderately negative activation entropy (ΔS≠) values observed are consistent with a bimolecular transition state. nih.gov The general mechanism for electrophilic addition to an alkene involves the initial attack of the π electrons on the electrophile, forming a carbocation intermediate, which is then attacked by a nucleophile. youtube.comlasalle.edu In the case of enol acetates, the reaction with an electrophile like bromine proceeds through a cyclic bromonium ion intermediate, leading to anti-addition. lasalle.edu

Mechanistic studies on the fluorination of enol esters with reagents like Selectfluor™ suggest a polar, two-electron process that goes through an oxygen-stabilized carbenium ion intermediate. strath.ac.uk More recent studies on the α-functionalization of enol derivatives propose the formation of an unusual enolonium intermediate with a halogen-bonded bromide. researchgate.netresearchgate.net

Nucleophilic Reactions and Hydrolysis Pathways

The ester groups of the enol diacetate are susceptible to nucleophilic attack, most notably through hydrolysis, which regenerates the ketone functionality.

Hydrolysis of Enol Diacetates to Ketones

The hydrolysis of enol acetates to the corresponding ketones is a fundamental transformation. mit.edu This reaction can be catalyzed by either acid or base. acs.orgresearchgate.net Acid-catalyzed hydrolysis can proceed through two distinct mechanisms. acs.orgacs.org One mechanism involves a standard ester hydrolysis pathway, while the other involves a rate-determining protonation of the carbon-carbon double bond. acs.org The dominant mechanism can depend on the reaction conditions, such as the concentration of the acid. acs.org For example, the hydrolysis of vinyl acetate in concentrated hydrochloric acid occurs through normal ester hydrolysis. acs.org In some cases, hydrolysis can be an unintended side reaction, for instance, during the workup of other reactions. nih.gov The hydrolysis of estrone enol diacetate to estrone is a key step in certain synthetic sequences, for example, after a reduction step. pnas.org

Table 2: Mechanisms of Acid-Catalyzed Hydrolysis of Enol Acetates

| Mechanism | Description | Key Intermediates | Reference |

| Normal Ester Hydrolysis | Protonation of the ester carbonyl oxygen followed by nucleophilic attack of water. | Protonated ester | acs.org |

| Olefin Protonation | Rate-determining protonation of the carbon-carbon double bond. | Carbocation | acs.org |

Regioselectivity in Nucleophilic Attack

While the primary site for nucleophilic attack is the carbonyl carbon of the acetate groups, leading to hydrolysis, the regioselectivity of attack on the steroid core itself is generally not a major consideration in the context of simple hydrolysis of estrone enol diacetate. The primary transformation is the conversion of the enol diacetate back to the parent ketone, estrone. In more complex transformations involving nucleophiles, the regioselectivity would be dictated by the specific reagents and reaction conditions employed. For instance, in the context of electrophilic additions, the subsequent nucleophilic attack is directed by the intermediate formed, such as a cyclic bromonium ion. lasalle.edu

Oxidation and Reduction Transformations

Estrone enol diacetate can undergo both oxidation and reduction reactions, targeting different parts of the molecule.

Oxidation of estrone enol diacetate can lead to various products depending on the oxidizing agent used. For instance, oxidation can regenerate the parent ketone, estrone. In some cases, oxidation can occur at other positions of the steroid nucleus. For example, the oxidation of estrone acetate with reagents like dimethyldioxirane (B1199080) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can introduce hydroxyl or nitrooxy groups at the C-9 and C-11 positions. uc.pt The use of phenyliodine(III) diacetate (PIDA) can lead to an oxidative dearomatizative rearrangement. nih.gov

Reduction of estrone enol diacetate can also be achieved. A common transformation is the reduction of the C17-keto group (after hydrolysis of the enol acetate) to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄). nih.govillinois.edu This reduction often produces a mixture of the 17α- and 17β-epimers. nih.gov Catalytic hydrogenation with palladium on charcoal can also be employed for reduction. pnas.org

Oxidative Reactions

The enol acetate functionality in estrone enol diacetate and related steroid structures is a key site for oxidative transformations. These reactions can introduce new functional groups or lead to skeletal rearrangements.

One significant oxidative reaction is epoxidation. The treatment of steroid enol acetates with peroxy acids can form epoxides across the enol double bond. acs.org These epoxide intermediates are valuable as they can be opened to yield various hydroxylated steroid derivatives, which are crucial for synthesizing compounds like estriol (B74026). acs.org

Furthermore, the core estrone structure can undergo enzymatic oxidation. While not a direct reaction of the enol diacetate, understanding the oxidative metabolism of estrone provides context for potential biotransformations. Cytochrome P450 (CYP) enzymes, for instance, are known to hydroxylate estrone at various positions. nih.gov CYP1A2 exhibits high activity for 2-hydroxylation, while CYP1B1 predominantly catalyzes the formation of 4-hydroxyestrogens. nih.gov CYP3A7 shows distinct activity for 16α-hydroxylation of estrone. nih.gov These enzymatic processes highlight the regioselectivity possible in the oxidation of the steroid nucleus. nih.gov

Chemical oxidation can also be employed to create advanced steroid intermediates. For example, an oxidative dearomatizative rearrangement can be achieved using reagents like phenyliodine(III) diacetate (PIDA), leading to complex core structures. nih.gov Another method involves the oxidation of related steroid diacetates, such as estra-1,3,5(10),15-tetraene-3,17-diol-3,17-diacetate, with osmium tetroxide (OsO₄) to produce tetrols, demonstrating the introduction of multiple hydroxyl groups. google.com

Table 1: Examples of Oxidative Reactions on Estrone and Related Steroid Derivatives

| Reactant/Substrate | Reagent | Product Type | Reference |

|---|---|---|---|

| Steroid Enol Acetate | Peroxy Acid | Epoxide | acs.org |

| Estrone | Cytochrome P450 Enzymes (e.g., CYP1A2, CYP1B1) | Hydroxylated Estrones (e.g., 2-hydroxyestrone, 4-hydroxyestrone) | nih.gov |

| Estrone | Cytochrome P450 19A1 (Aromatase) | Estrogen and Formic Acid (via oxidation of androgen precursor) | nih.gov |

| Estra-1,3,5(10),15-tetraene-3,17-diol-3,17-diacetate | Osmium Tetroxide (OsO₄) | Estra-1,3,5(10)-triene-3,15α,16α,17β-tetrol-3,17-diacetate | google.com |

| Steroidal Core with C3 Hydroxyl | Phenyliodine(III) diacetate (PIDA) | Dearomatized Rearrangement Product | nih.gov |

Reductive Transformations, e.g., Sodium Borohydride (B1222165) Reduction

Reductive transformations of estrone derivatives, particularly those involving the ketone at C17, are fundamental for synthesizing various forms of estradiol (B170435) and other reduced steroids. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its selectivity and mild nature.

The reduction of chiral hindered ketones, such as estrone, with sodium borohydride proceeds in a highly diastereoselective manner. science.gov This selectivity is crucial for controlling the stereochemistry at the C17 position. For instance, the reduction of 16-oxo-estradiol-3,17-diacetate with sodium borohydride is not only rapid and high-yielding but also highly stereospecific. google.com The reaction proceeds via hydride attack from the sterically less hindered alpha face, resulting almost exclusively in the 16-beta-hydroxy compound. google.com This contrasts with stronger reducing agents like lithium aluminum hydride (LiAlH₄), which tend to produce a mixture of alcohol isomers. google.com

The selectivity of sodium borohydride allows for the reduction of ketones even in the presence of other reducible functional groups like enones, under specific conditions such as low temperatures. researchgate.net This chemoselectivity is advantageous in multi-step syntheses where protecting groups might otherwise be required.

Table 2: Stereoselectivity in the Reduction of Steroid Ketones

| Substrate | Reducing Agent | Key Outcome | Stereochemistry | Reference |

|---|---|---|---|---|

| Estrone (chiral hindered ketone) | Sodium Borohydride (NaBH₄) | Diastereoselective reduction | High | science.gov |

| 16-oxo-estradiol-3,17-diacetate | Sodium Borohydride (NaBH₄) | Rapid, high-yield, stereospecific reduction | Exclusively 16-beta-hydroxy product | google.com |

| 16-oxo-estradiol-3,17-diacetate | Lithium Aluminum Hydride (LiAlH₄) | Reduction | Mixture of alcohol isomers | google.com |

Rearrangement Reactions and Isomerization

The steroid skeleton, including derivatives of estrone enol diacetate, can undergo a variety of rearrangement and isomerization reactions, often catalyzed by acids. researchgate.net These reactions are pivotal for accessing different steroid isomers and core structures that are not directly available through simple functional group transformations.

For example, steroid ketones with unsaturation in the D-ring can be isomerized under acidic conditions. The treatment of a 15,16-dehydro ketone with acid can lead to its isomerization into a mixture containing the 14,15-dehydro tautomer and a 15,16-dehydro-14-isoketone. researchgate.net Such isomerizations are critical as they can alter the stereochemistry and biological activity of the steroid.

Rearrangement reactions common to organic chemistry, such as the Baeyer-Villiger oxidation, are also applicable to steroidal ketones, converting them into esters or lactones. wiley-vch.de Another relevant transformation is the Serini reaction, a base-catalyzed rearrangement of 16,17-dihydroxysteroid monoacetates, which provides a pathway to reconfigure the stereochemistry at these positions. acs.org More complex transformations, such as the oxidative dearomatizative rearrangement, can fundamentally alter the carbocyclic core of the steroid. nih.govwiley-vch.de

Enantiospecific Transformations and Stereochemical Control

Achieving high stereochemical control is a central theme in steroid synthesis. The rigid conformational structure of the steroid nucleus allows for highly enantiospecific and diastereoselective reactions.

The reduction of the C17-ketone of estrone with sodium borohydride is a classic example of diastereoselective synthesis, yielding predominantly the 17β-estradiol epimer due to the steric hindrance of the steroid's beta-face. science.gov This inherent stereocontrol is a key feature in the synthesis of biologically active estrogens. The reduction of a 16-oxo group on an estradiol diacetate scaffold with NaBH₄ provides another example of excellent stereochemical control, giving almost exclusively the alpha-face attack to yield the 16-beta-hydroxy product. google.com

Beyond substrate control, external chiral reagents can be used to direct the stereochemical outcome of a reaction. For instance, the use of chiral Brønsted acids, formed from tin tetrachloride (SnCl₄) and (S)-BINOL, can achieve remarkable diastereoselectivity (greater than 20:1) in cyclization reactions to form the steroid core. nih.gov The chirality of the ligand is paramount; using the (R)-BINOL enantiomer in this case resulted in a non-selective 1:1 mixture of diastereomers. nih.gov

The choice of catalyst can also dictate stereochemical outcomes in other reactions. In the formation of vinyltin (B8441512) intermediates from an 18-methyl-17α-ethynylestradiol derivative, using azobisisobutyronitrile as a catalyst favored the (E)-isomer, while switching to triethyl borane (B79455) resulted primarily in the (Z)-isomer. researchgate.net This demonstrates how reaction conditions can be fine-tuned to control the geometry of newly formed double bonds.

Mechanistic Organic Chemistry of Reactions Involving Estrone Enol Diacetate

Reaction Kinetics and Thermodynamics

The rates and energy changes associated with reactions of estrone (B1671321) enol diacetate provide fundamental insights into the underlying mechanisms. Kinetic and thermodynamic studies are particularly important for understanding the factors that control reaction feasibility and selectivity.

Kinetic investigations into the electrophilic fluorination of steroidal enol acetates, which are structurally analogous to estrone enol diacetate, have been conducted to elucidate the reaction mechanism. researchgate.netnih.gov Studies using various N-F electrophilic fluorinating reagents, such as Selectfluor™, have shown that these reactions follow second-order kinetics, being first order in both the enol acetate (B1210297) and the fluorinating agent. researchgate.netnih.gov This is consistent with a bimolecular rate-determining step.

Kinetic data for the fluorination of various steroidal enol acetates with Selectfluor™ in acetonitrile (B52724) at 25°C highlights the influence of the steroid core on reactivity. nih.gov

Interactive Table: Second-Order Rate Constants (k₂) for the Fluorination of Steroidal Enol Acetates with Selectfluor™

| Steroidal Enol Acetate | k₂ (M⁻¹s⁻¹) |

|---|---|

| Progesterone (B1679170) enol acetate | 0.29 |

| Testosterone (B1683101) enol diacetate | 0.22 |

| Cholestenone enol acetate | 0.16 |

Data sourced from kinetic studies on electrophilic fluorination. nih.gov

Activation parameters, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), offer deeper understanding into the transition state of the reaction. For the fluorination of progesterone enol acetate with Selectfluor™, the activation parameters have been determined. nih.gov The moderately negative values of ΔS‡ are consistent with a bimolecular transition state, which is more ordered than the reactants in solution, supporting the proposed SN2 mechanism. nih.gov The similarity in activation parameters across different enol ester systems suggests a consistent mechanistic pathway. worktribe.com

Interactive Table: Activation Parameters for the Fluorination of Progesterone Enol Acetate

| Fluorinating Reagent | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | ΔG‡ (kJ mol⁻¹) (at 298 K) |

|---|---|---|---|

| Selectfluor™ | 56 | -60 | 74 |

Data represents activation parameters determined for the fluorination of progesterone enol acetate. nih.gov

Elucidation of Reaction Pathways and Intermediates

The reaction of estrone enol diacetate with electrophiles proceeds through a cationic intermediate. worktribe.com The stability and subsequent reactions of this intermediate dictate the final product distribution.

In the case of electrophilic fluorination with reagents like Selectfluor™, the proposed mechanism involves the attack of the enol double bond on the electrophilic fluorine atom. worktribe.comcore.ac.uk This results in the formation of a resonance-stabilized carbocationic intermediate. The subsequent loss of the acetyl group and collapse of the intermediate leads to the formation of the α-fluoroketone. core.ac.uk The reaction is generally considered to be a polar, two-electron process. core.ac.uk

The stereochemical outcome of electrophilic additions to estrone enol diacetate is determined by the direction of attack of the electrophile on the enol double bond and the subsequent transformations of the resulting intermediate. The steroid nucleus is not flat, and the two faces of the molecule, designated α and β, present different steric environments.

In many electrophilic additions to steroidal enols, the electrophile can attack from either the α-face (bottom face) or the β-face (top face). The stereochemistry of the final product is often a result of a combination of steric hindrance and electronic factors that stabilize the transition state. For instance, in the fluorination of progesterone enol acetate, a mixture of 6α- and 6β-fluoro isomers is typically obtained. researchgate.netresearchgate.net The ratio of these isomers can be influenced by the choice of fluorinating agent and reaction conditions. researchgate.net The initially formed kinetic product can sometimes isomerize to the more thermodynamically stable product under the reaction conditions. researchgate.netpressbooks.pub

The carbocationic intermediate is key to the stereoselectivity. The geometry of this intermediate and the relative energies of the transition states leading to the α and β products determine the final stereochemical ratio. The less sterically hindered α-face is often favored for attack, but this can be overridden by other factors, such as torsional strain or stereoelectronic effects in the transition state.

Stereochemical Analysis of Reaction Products

The characterization of the stereochemistry of reaction products is essential for understanding the reaction mechanism. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are invaluable for determining the precise three-dimensional structure of the products. researchgate.net

For example, in the fluorination of progesterone enol acetate, the resulting 6α- and 6β-fluoroprogesterone isomers were successfully separated and their structures were unambiguously assigned using X-ray crystallography. researchgate.net This analysis confirmed that the reaction produces a mixture of epimers at the C-6 position. researchgate.net Similarly, the stereochemical outcome of reactions on other parts of the steroid, such as the D-ring, has been investigated, with product configurations being established through detailed spectroscopic analysis and chemical correlation reactions. uct.ac.za The stereoselectivity of these reactions is often high, but not always complete, leading to mixtures of diastereomers. uct.ac.za

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms in steroid chemistry. nih.govnih.govnd.edu These methods allow for the calculation of the energies of reactants, intermediates, transition states, and products, providing a detailed picture of the reaction energy profile. acs.org

Computational studies on the electrophilic cyclization of steroid precursors have shown that the regiochemistry and stereochemistry of the reaction are governed by factors such as the minimization of Pauli repulsion and the preference for forming equatorial C-C bonds. nih.gov For electrophilic additions, computational models can predict the most likely site of attack and the preferred stereochemical outcome. For instance, in the chlorination of steroidal enones, computational studies correctly predicted that electrophilic attack occurs at the C4 position. nih.govacs.org

These theoretical models can also be used to understand the role of solvent and other additives in the reaction, and to rationalize experimental observations such as product ratios and reaction rates. nih.govacs.org The synergy between computational and experimental studies provides a comprehensive understanding of the complex reaction mechanisms involving steroids like estrone enol diacetate. nd.edu

Academic Significance and Future Directions in Estrone Enol Diacetate Research

Contributions to Fundamental Organic Chemistry

Estrone (B1671321) enol diacetate serves as an exemplary model compound for investigating fundamental principles of organic chemistry, including reaction mechanisms, stereoselectivity, and regioselectivity. The enol diacetate functionality, which masks the C17-ketone of estrone, provides a platform for studying the chemistry of enol esters in a complex and rigid molecular framework.

Reaction Mechanisms: The well-defined and predictable reactivity of the enol diacetate group makes it an excellent substrate for mechanistic studies. Researchers have utilized steroidal enol acetates to investigate the kinetics and stereoselectivity of reactions such as electrophilic additions. For instance, the electrophilic fluorination of a related steroidal enol acetate (B1210297) has been studied to understand the intricacies of introducing fluorine atoms into the steroid nucleus.

Stereocontrol: The rigid, polycyclic structure of the steroid nucleus contains multiple stereocenters. This inherent chirality provides a unique environment to study stereocontrolled reactions. The existing stereochemistry of the steroid framework, particularly the angular methyl group at C18, directs the approach of reagents, influencing the stereochemical outcome of reactions at or near the enol diacetate double bond. The study of reactions like epoxidation and subsequent ring-opening provides valuable data for developing principles of stereocontrolled synthesis.

Regioselectivity: The formation of the enol acetate itself from a ketone with multiple potential enolization sites presents a challenge in regioselectivity. In estrone, enolization primarily occurs at the C17-ketone to form the Δ¹⁶-enol acetate, and studying the factors that govern this selectivity contributes to a broader understanding of enolate chemistry. Furthermore, the enol acetate directs subsequent reactions, such as halogenation, specifically to certain positions on the steroid ring system. For example, iodination of an estrone derivative using iodine-copper(II) acetate proceeds via an enol acetate to direct iodination specifically to the C-2 position of the aromatic A-ring.

Advancements in Steroid Synthesis Methodologies

The use of enol acetates, including estrone enol diacetate, has been instrumental in advancing the methodologies for synthesizing complex and modified steroids. Its role as both a protecting group and a reactive intermediate is a cornerstone of modern steroid synthesis.

Protecting Group Chemistry: One of the earliest and most significant applications of enol acetates in steroid chemistry is as a protecting group for ketones. By converting the reactive C17-keto group of estrone into the less reactive enol diacetate, chemists can perform modifications at other positions of the steroid nucleus without interference from the ketone. This strategy is fundamental to the multi-step synthesis of complex steroid analogues.

Intermediate in Total Synthesis: Enol acetates and their close chemical relatives, enol ethers and silyl (B83357) enol ethers, are pivotal intermediates in the total synthesis of steroids. Their specific reactivity is often key to the success of strategies involving cycloadditions or other carbon-carbon bond-forming reactions used to construct the characteristic tetracyclic steroid skeleton.

Synthesis of Modified Steroids: Estrone enol diacetate is a valuable starting material for creating modified steroidal structures that would be difficult to access from the parent ketone directly.

Halogenated Steroids: It is a crucial intermediate in the synthesis of halogenated steroids. For example, 2-iodoestrone enol acetate, which can be readily converted to other modified steroids, is produced in high yield from the reaction of estrone with iodine-copper(II) acetate.

D-seco Steroids: It plays a role in the synthesis of D-seco estrone derivatives, which are steroids with a cleaved D-ring. The synthesis involves converting estrone to its enol acetate, followed by epoxidation with a peracid and subsequent reduction, creating an intermediate primed for D-ring cleavage reactions. This strategic use of the enol acetate allows for the stereoselective introduction of new functional groups.

| Methodology | Role of Estrone Enol Diacetate | Example Product Class | Reference |

|---|---|---|---|

| Protecting Group Strategy | Masks the C17-ketone to allow reactions elsewhere on the steroid nucleus. | Complex Steroid Analogues | |

| Directed Halogenation | Serves as a precursor that directs iodination to the C-2 position. | Halogenated Steroids (e.g., 2-iodoestradiol) | |

| Ring Cleavage Synthesis | Acts as an intermediate for stereoselective functionalization prior to D-ring opening. | D-seco Steroids |

Potential for Development of Novel Chemical Reactions

The unique reactivity of the enol diacetate moiety in estrone enol diacetate presents opportunities for the development of new chemical transformations. Its electron-rich double bond is susceptible to attack by a variety of electrophiles, making it a versatile handle for introducing chemical diversity.

Future research could focus on leveraging this reactivity to develop novel reactions. For example, transition metal-catalyzed reactions involving hydrogen atom transfer (HAT) have been applied to steroid synthesis for C-C bond formation, and exploring such reactions with estrone enol diacetate could lead to new synthetic pathways. The development of multicomponent reactions (MCRs) that utilize steroidal substrates is another promising area for creating diverse steroid derivatives efficiently. researchgate.net Research into novel annulation reactions, perhaps inspired by transformations like the Nazarov cyclization used to create pentacyclic steroids from other steroidal precursors, could be applied to estrone enol diacetate to build new, complex ring systems. mdpi.com The reaction of steroidal enol acetates with reagents like N-bromosuccinimide suggests that further exploration of reactions with various electrophilic halogenating agents could yield novel and potentially bioactive compounds. acs.org

Interdisciplinary Research Perspectives

The study of estrone enol diacetate and its derivatives extends beyond fundamental organic synthesis, offering intriguing possibilities for interdisciplinary research.

Medicinal Chemistry and Drug Discovery: Steroids and their derivatives are known to possess a wide spectrum of biological activities, including antitumor, antiviral, and antimicrobial properties. nih.gov By using estrone enol diacetate as a scaffold, synthetic chemists can create libraries of novel steroid derivatives. These compounds can then be screened for biological activity, forging a direct link between synthetic chemistry and medicinal chemistry or pharmacology. The derivatization of the steroid core can lead to the discovery of new therapeutic agents. nih.gov

Chemical Biology: Modified steroids are valuable tools for chemical biology. By attaching fluorescent tags, photoaffinity labels, or other probes to the steroid skeleton via reactions at the enol diacetate, researchers can create molecules to study the biological function and localization of steroid receptors and enzymes. This provides a powerful method for investigating the molecular mechanisms underlying steroid hormone action.

Supramolecular Chemistry and Materials Science: The rigid, well-defined three-dimensional structure of the steroid nucleus makes it an attractive building block (chiral scaffold) for supramolecular chemistry. researchgate.netopenresearchlibrary.org Derivatives of estrone enol diacetate could be designed to self-assemble into ordered nanostructures, liquid crystals, or gels. These steroid-based supramolecular systems could find applications in biomolecular recognition, sensing, or as advanced materials with unique chiroptical properties. openresearchlibrary.org

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | [(8R,9S,13S,14S)-3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate | nih.gov |

| CAS Number | 20592-42-1 | nih.gov |

| Molecular Formula | C₂₂H₂₆O₄ | nih.gov |

| Molecular Weight | 354.4 g/mol | nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.